![molecular formula C12H15N B14285333 Pyrido[1,2-a]indole, 6,7,8,9,9a,10-hexahydro- CAS No. 136638-69-2](/img/structure/B14285333.png)
Pyrido[1,2-a]indole, 6,7,8,9,9a,10-hexahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrido[1,2-a]indole, 6,7,8,9,9a,10-hexahydro- is a heterocyclic compound that belongs to the class of pyridoindoles. This compound is structurally characterized by a fused pyridine and indole ring system. Pyridoindoles are known for their diverse biological activities and are found in various natural products and synthetic pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of pyrido[1,2-a]indole derivatives can be achieved through several methods. One common approach involves the construction of the pyridine nucleus on the indole fragment. For example, a three-component reaction of indole-2-carbaldehyde with alkynes and 2-bromoacetophenones in dimethylformamide (DMF) at 110°C can yield pyrido[1,2-a]indole esters . Another method involves the cyclization of benzyl-substituted pyridines .
Industrial Production Methods: Industrial production of pyrido[1,2-a]indole derivatives often employs metal-catalyzed reactions. These methods are advantageous due to their high efficiency and selectivity. For instance, visible light-photocatalyzed formal (4 + 2) cycloaddition of indole-derived bromides and alkenes or alkynes in a microchannel reactor has been developed as a novel and efficient synthesis route .
Analyse Des Réactions Chimiques
Types of Reactions: Pyrido[1,2-a]indole derivatives undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of pyrido[1,2-a]indole derivatives include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents and nucleophiles under mild conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of pyrido[1,2-a]indole can yield pyrido[1,2-a]indol-6(7H)-ones, while reduction can produce various hydrogenated derivatives .
Applications De Recherche Scientifique
Pyrido[1,2-a]indole derivatives have a wide range of scientific research applications. In chemistry, they are used as building blocks for the synthesis of more complex molecules. In biology and medicine, these compounds exhibit significant biological activities, including cytostatic, antiviral, tuberculostatic, immunosuppressive, and antitumor properties . Additionally, due to their unique fluorescent properties, pyrido[1,2-a]indole derivatives are used in the development of organic luminescent materials .
Mécanisme D'action
The mechanism of action of pyrido[1,2-a]indole derivatives involves their interaction with various molecular targets and pathways. These compounds can inhibit specific enzymes or receptors, leading to their biological effects. For example, some pyrido[1,2-a]indole derivatives exhibit antitumor activity by inhibiting topoisomerase enzymes, which are essential for DNA replication .
Comparaison Avec Des Composés Similaires
Pyrido[1,2-a]indole derivatives can be compared with other similar compounds, such as pyrimido[1,2-a]indoles. Both classes of compounds share a fused ring system but differ in their specific ring structures and biological activities. Pyrimido[1,2-a]indoles, for instance, are known for their antifungal and hypoglycemic activities . The unique structural features of pyrido[1,2-a]indole derivatives, such as their fluorescent properties, set them apart from other similar compounds .
List of Similar Compounds:- Pyrimido[1,2-a]indoles
- Indolo[2,1-a]isoquinolines
- 1,2,4-Triazines
Propriétés
Numéro CAS |
136638-69-2 |
|---|---|
Formule moléculaire |
C12H15N |
Poids moléculaire |
173.25 g/mol |
Nom IUPAC |
6,7,8,9,9a,10-hexahydropyrido[1,2-a]indole |
InChI |
InChI=1S/C12H15N/c1-2-7-12-10(5-1)9-11-6-3-4-8-13(11)12/h1-2,5,7,11H,3-4,6,8-9H2 |
Clé InChI |
IIBICGUGXWEGTL-UHFFFAOYSA-N |
SMILES canonique |
C1CCN2C(C1)CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Stannane, tributyl[1-(methoxymethyl)ethenyl]-](/img/structure/B14285252.png)
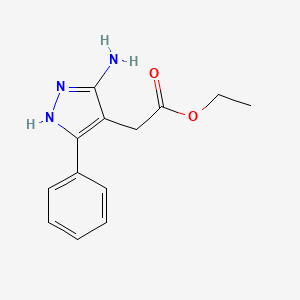
![N-[2-(Dimethylamino)-5-nitrophenyl]octadecanamide](/img/structure/B14285266.png)
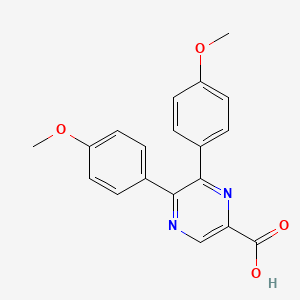
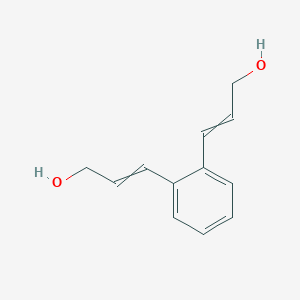
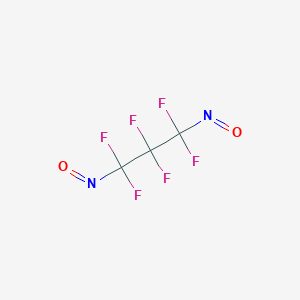
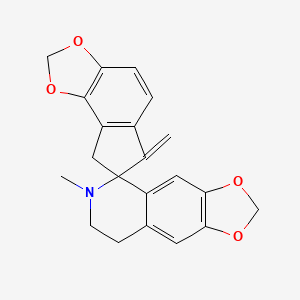
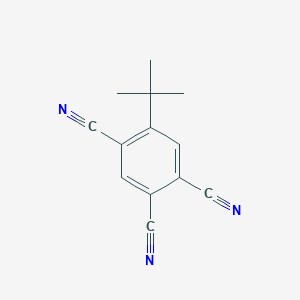
![6H-Benzo[b]naphtho[1,2-d]pyran-6-one, 1,3-dimethoxy-](/img/structure/B14285316.png)
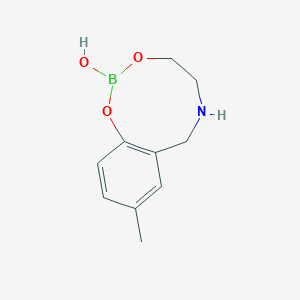
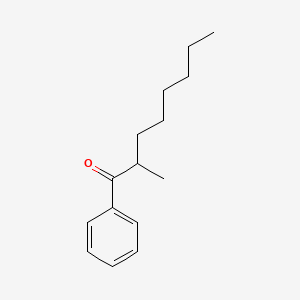
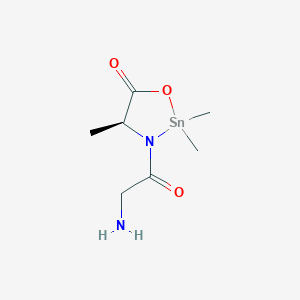
![N'-[1-(6-Acetylpyridin-2-yl)ethylidene]hydrazinecarbohydrazide](/img/structure/B14285349.png)
![1-[(3-Phenoxybenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14285353.png)
